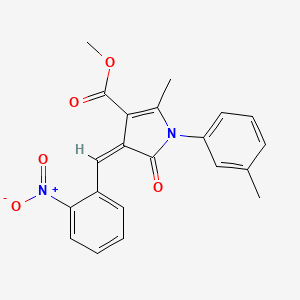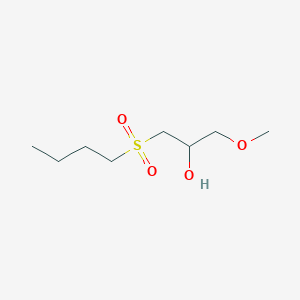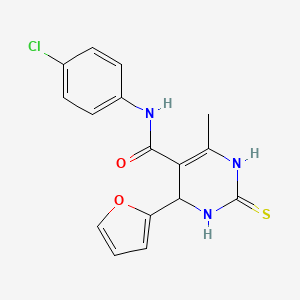![molecular formula C11H13N3OS2 B4886573 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B4886573.png)
4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a thiomorpholine derivative that contains an oxadiazole ring, which gives it unique properties.
Mechanism of Action
The mechanism of action of 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in the development and progression of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have anti-microbial properties against a wide range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is its versatility. This compound can be easily modified to produce derivatives with different biological activities. Additionally, it has low toxicity and can be used in a wide range of concentrations without causing adverse effects. However, one limitation of this compound is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to develop new derivatives of this compound with enhanced biological activities. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine involves the reaction of thiomorpholine with 2-thienyl isocyanate and 2-bromo-5-formyl-1,3-oxazole in the presence of a base. The reaction yields the desired compound in good yield and purity. This method has been optimized to produce large quantities of the compound for research purposes.
Scientific Research Applications
4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it an ideal candidate for drug discovery and development.
properties
IUPAC Name |
5-(thiomorpholin-4-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-2-9(17-5-1)11-12-10(15-13-11)8-14-3-6-16-7-4-14/h1-2,5H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRXUEWRJRSVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4886495.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B4886504.png)

![1-(4-ethoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B4886510.png)
![N-cyclopentyl-6-[4-(2-methoxyethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4886514.png)
![5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886516.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-(4-nitrophenoxy)-2-propanol](/img/structure/B4886525.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B4886533.png)
![1-[4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4886541.png)
![2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4886566.png)

![6-tert-butyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886588.png)

![2-amino-4-(4-bromo-2-thienyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4886595.png)